![molecular formula C17H18N2O4 B10905359 2-ethoxy-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B10905359.png)
2-ethoxy-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazides This compound is characterized by the presence of an ethoxy group, a hydroxy group, and a methoxy group attached to a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-ethoxybenzohydrazide and 2-hydroxy-5-methoxybenzaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy, hydroxy, and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce hydrazines. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
2-ethoxy-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: The compound exhibits potential antimicrobial and antioxidant properties, making it a candidate for biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is investigated for its use as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of 2-ethoxy-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. In biological systems, it may interact with cellular components, such as enzymes and receptors, to exert its antimicrobial and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide
- 4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
- 5-bromo-2-ethoxy-N’-(2-hydroxybenzylidene)benzohydrazide
Uniqueness
2-ethoxy-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N2O4 |
|---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
2-ethoxy-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H18N2O4/c1-3-23-16-7-5-4-6-14(16)17(21)19-18-11-12-10-13(22-2)8-9-15(12)20/h4-11,20H,3H2,1-2H3,(H,19,21)/b18-11+ |
InChI Key |
AFDUQQPHJSTYGU-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)OC)O |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NN=CC2=C(C=CC(=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1,3-benzodioxol-5-yl)-N-(propan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10905281.png)
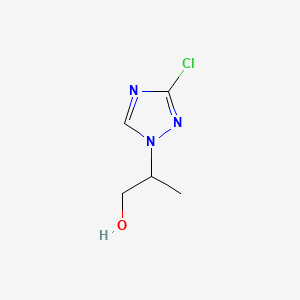

![2-phenyl-N'-[(E)-phenyl(pyridin-3-yl)methylidene]cyclopropanecarbohydrazide](/img/structure/B10905299.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10905312.png)
![2-Iodopyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10905313.png)
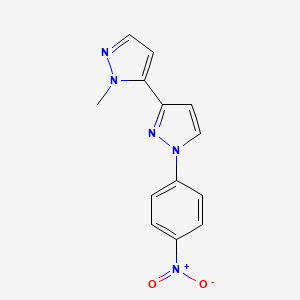
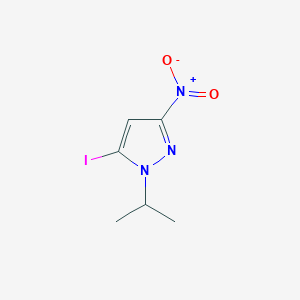
![methyl 1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905328.png)
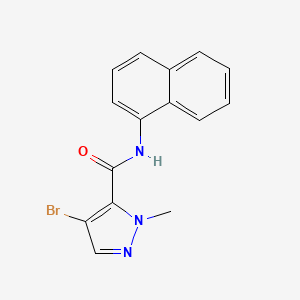
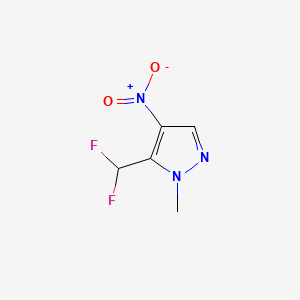
![4-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid](/img/structure/B10905344.png)
![3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(4-nitrophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10905346.png)
![N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B10905352.png)
